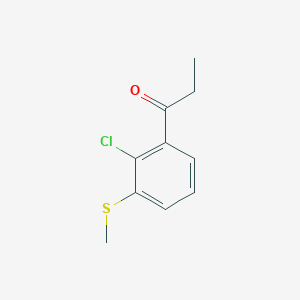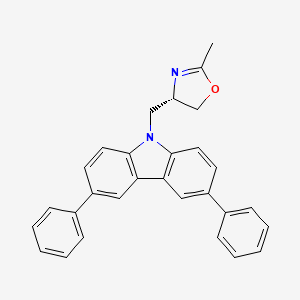
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene typically involves the alkylation of a fluorobenzene derivative with a 3-chloropropyl halide. One common method is the Friedel-Crafts alkylation reaction, where 2-ethyl-5-fluorobenzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen substituents or to reduce the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Formation of carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Formation of dehalogenated products or reduced aromatic compounds.
科学研究应用
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical compounds.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene is primarily determined by its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The 3-chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their structure and function. The ethyl group may also contribute to the compound’s overall hydrophobicity, influencing its interactions with hydrophobic regions of biological targets.
相似化合物的比较
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but with additional methoxy groups and a different aromatic core.
Tris(chloropropyl) phosphate (TCPP): Contains multiple chloropropyl groups and is used as a flame retardant.
3-Chloropropylsilanetriol: Contains a chloropropyl group but is part of a silane compound, used in material science applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H14ClF |
|---|---|
分子量 |
200.68 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
GVCHFEYNZCIQQL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


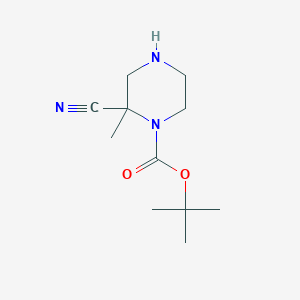
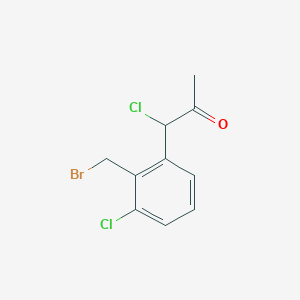
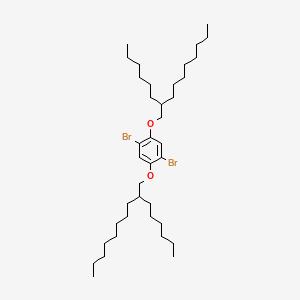
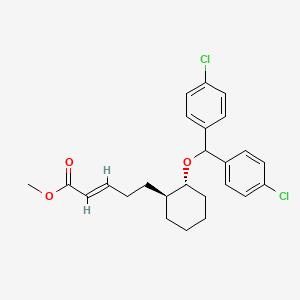



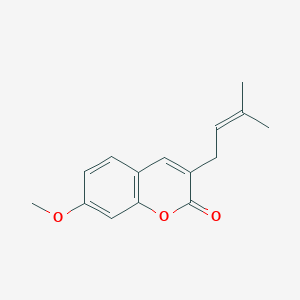


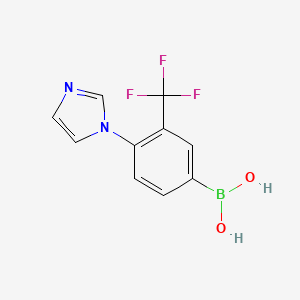
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
